2-Benzyl-3-oxobutanamide
Overview
Description
2-Benzyl-3-oxobutanamide, also known as N-Benzyl-3-oxobutanamide , is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 and is typically in solid form .
Synthesis Analysis
The synthesis of this compound and its derivatives involves an efficient one-step process . This process includes the reaction of benzaldehyde or substituted benzaldehyde with acetoacetamide and L-proline in ethanol . The reaction is stirred at room temperature for 4-5 hours . After the reaction is complete, water is added slowly to the mixture to precipitate the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) . This indicates the presence of a benzyl group attached to the nitrogen atom of the amide group, and a 3-oxobutanamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of benzaldehyde or substituted benzaldehyde with acetoacetamide and L-proline . The reaction is monitored by TLC in Hexane/EtOAc 50% .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.23 and a molecular formula of C11H13NO2 .Scientific Research Applications
Chemical Synthesis and Heterocycle Formation
Research has demonstrated the role of 2-Benzyl-3-oxobutanamide derivatives in the synthesis of heterocyclic compounds. For instance, Sebti and Foucaud (1986) explored the anionic activation by cesium fluoride in synthesizing furanones from 2-acyloxy 2-methyl 3-oxobutanamides, showing the utility of these compounds in organic synthesis (Sebti & Foucaud, 1986). O'Callaghan and McMurry (1997) reported the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide, leading to the formation of benzopyran carboxamides and highlighting the versatility of these compounds in creating complex organic structures (O'Callaghan & McMurry, 1997).
Applications in Material Science
In material science, Hwang, Choi, and Shim (1996) utilized alkyl 3-oxobutanoate compounds, related to this compound, for depositing copper films, demonstrating their potential in electronics and nanotechnology (Hwang, Choi, & Shim, 1996).
Biological and Pharmacological Research
In the realm of biology and pharmacology, Razzaghi-Asl et al. (2017) conducted toxicity assessments of 3-oxobutanamide derivatives on human lymphocytes and isolated mitochondria, illustrating the importance of these compounds in understanding cellular mechanisms and potential therapeutic applications (Razzaghi-Asl et al., 2017).
Organic Chemistry and Synthesis Methods
Several studies have focused on the synthesis methods involving this compound derivatives. Cong and Nishino (2008) discussed the oxidative cyclization of N-aryl-3-oxobutanamides, which is crucial for the synthesis of various organic compounds with potential applications in drug development and chemical industries (Cong & Nishino, 2008). Additionally, Kamel, El-Ansary, and Milad (2013) explored the synthesis of heterocyclic derivatives from oxobutanamide derivatives, indicating the significance of these compounds in creating new molecules with potential pharmacological activities (Kamel, El-Ansary, & Milad, 2013).
Mechanism of Action
While the exact mechanism of action of 2-Benzyl-3-oxobutanamide is not explicitly mentioned in the search results, it’s worth noting that its derivatives have shown potent anti-microbial properties . This suggests that this compound could potentially be used as a molecular scaffold in the development of new antimicrobial agents .
Safety and Hazards
The safety information for 2-Benzyl-3-oxobutanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
2-benzyl-3-oxobutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10(11(12)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZYWMMOIKSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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